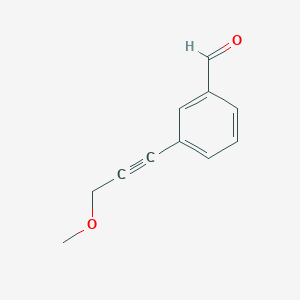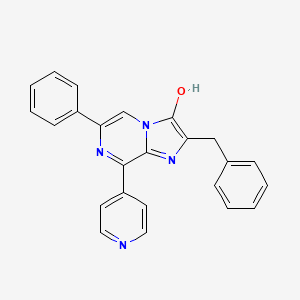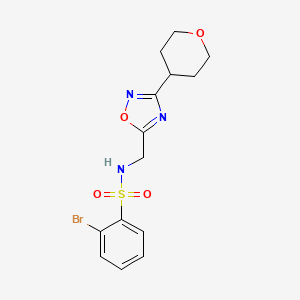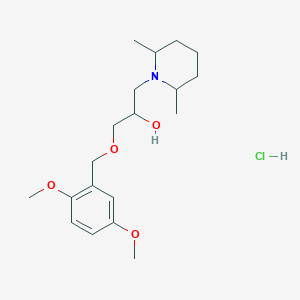
3-(3-Methoxyprop-1-ynyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyprop-1-ynyl)benzaldehyde is a chemical compound with the CAS Number: 2098116-90-4 . It has a molecular weight of 174.2 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-methoxyprop-1-yn-1-yl)benzaldehyde . The InChI code for this compound is 1S/C11H10O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . The country of origin for this compound is UA .Scientific Research Applications
Vibrational Spectral Studies and NLO Properties of Substituted Benzaldehydes
B. Yadav, Sharma, & Kumar (2018) conducted a comparative analysis of molecular structure and vibrational spectral studies on substituted benzaldehydes. Their research underscores the significance of benzaldehyde in various industries, including manufacturing dyes, perfumes, flavorings, and in health and agriculture sectors. The study offers a deep dive into the spectral and molecular dynamics of substituted benzaldehydes, indicating the broad application of these compounds in scientific research.
Synthesis and Structure of Substituted Benzaldehydes
The work of Yong-jian (2010) provides insights into the synthesis and crystal structure of novel compounds derived from benzaldehyde. The study discusses the characteristics and structural details of these compounds, emphasizing the role of benzaldehyde derivatives in synthetic chemistry and material science.
Tunable Synthesis of Derivatives via Cascade Reactions
He et al. (2013) developed an efficient method for the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins via tunable cascade reactions. Their research demonstrates the versatility of benzaldehyde derivatives in facilitating novel synthetic routes and chemical transformations, highlighting the compound's utility in organic synthesis and chemical engineering.
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid. It can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation, and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-(3-methoxyprop-1-ynyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8-9H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYFEXYADEYEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC1=CC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)
![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)


![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)




![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)
![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)


